molecular formula C20H27N5O3S2 B6578495 2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1105198-07-9

2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B6578495
CAS No.: 1105198-07-9
M. Wt: 449.6 g/mol
InChI Key: VREGYAOSFODSKQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a 4-(4-methoxyphenyl)piperazinyl group at the 5-position and a sulfanylacetamide moiety at the 2-position. The acetamide side chain is further modified with a tetrahydrofuran (oxolan-2-yl)methyl group. Its synthesis likely involves regioselective alkylation of thiol-containing intermediates, as inferred from analogous methodologies in related compounds .

Properties

IUPAC Name

2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S2/c1-27-16-6-4-15(5-7-16)24-8-10-25(11-9-24)19-22-23-20(30-19)29-14-18(26)21-13-17-3-2-12-28-17/h4-7,17H,2-3,8-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREGYAOSFODSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. With a molecular formula of C20H27N5O3S2C_{20}H_{27}N_{5}O_{3}S_{2} and a molecular weight of 449.6 g/mol, this compound features a complex structure that includes a thiadiazole moiety, which is known for various pharmacological properties.

Biological Activity Overview

Research has indicated that derivatives of thiadiazole compounds often exhibit significant antimicrobial , antifungal , and antitumor activities. The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that compounds containing the thiadiazole moiety exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Amino-1,3,4-thiadiazoleS. aureus62.5 μg/mL
2-Amino-1,3,4-thiadiazoleE. coli32.6 μg/mL
2-Amino derivativesB. cereus32 μg/mL

Antifungal Activity

The antifungal properties of thiadiazole derivatives are also noteworthy. Compounds similar to this compound have been reported to inhibit fungi such as Candida albicans and Aspergillus niger, with some derivatives achieving MIC values comparable to standard antifungal agents like fluconazole .

CompoundFungal StrainMIC (μg/mL)
Thiourea derivativeC. albicans24–26
Thiadiazole derivativeA. niger32–42

Antitumor Activity

The potential antitumor effects of thiadiazole derivatives have also been explored. Certain compounds have demonstrated cytotoxic effects against cancer cell lines in vitro, indicating a possible mechanism for future anticancer drug development .

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of thiadiazole derivatives:

  • Antimicrobial Screening : A series of new 1,3,4-thiadiazole derivatives were synthesized and tested for their antimicrobial activity against various strains. The results indicated that modifications at the C-5 position significantly enhanced antibacterial potency .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of thiadiazoles revealed that substituents on the phenyl ring could dramatically influence both antibacterial and antifungal activities. For example, halogenated phenyl groups generally increased activity against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and side chains. Below is a comparative analysis with key examples from the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents (Position 5) Acetamide Side Chain Key Properties/Activities References
Target Compound 1,3,4-thiadiazole 4-(4-methoxyphenyl)piperazinyl N-(oxolan-2-yl)methyl Not explicitly reported (theoretical)
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide 1,3,4-thiadiazole Benzylsulfanyl N-(3-chloro-4-methylphenyl) Antimicrobial activity
N-(4-Methoxyphenyl)-2-(4-(5-((3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)-acetamide 1,3,4-oxadiazole Quinoxalinyl-piperazinyl N-(4-methoxyphenyl) Anticancer potential
2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide 1,3,4-thiadiazole 3,4-Dimethoxyphenylacetyl-piperazinyl N-(5-methyloxazol-3-yl) Enzyme inhibition (hypothetical)
2-{\left[5\left(\text{diphenylmethyl}\right)-1,3,4-oxadiazol-2-yl\right]}sulfanyl}-N-(pyrazin-2-yl)acetamide 1,3,4-oxadiazole Diphenylmethyl N-(pyrazin-2-yl) Synthetic intermediate

Key Observations

Core Heterocycle: The 1,3,4-thiadiazole core (target compound, ) is sulfur-rich, enhancing electron-withdrawing properties and stability compared to 1,3,4-oxadiazole analogs (e.g., ). This may influence binding affinity in biological systems.

Substituents at Position 5: The 4-methoxyphenylpiperazinyl group in the target compound differs from diphenylmethyl () or quinoxalinyl-piperazinyl () groups. The methoxy group may enhance lipophilicity and CNS penetration compared to halogenated or bulky aromatic substituents (e.g., ). Piperazine-containing analogs (e.g., ) are frequently associated with receptor-binding activity, particularly in neurological targets.

Acetamide Side Chain :

  • The oxolan-2-ylmethyl group in the target compound introduces a cyclic ether, likely improving metabolic stability compared to pyrazin-2-yl () or chlorophenyl () substituents.
  • Substitutions like 5-methyloxazol-3-yl () or 4-methoxyphenyl () demonstrate how side-chain modifications tailor pharmacokinetic profiles.

Biological Activities: While direct pharmacological data for the target compound are unavailable, structurally related thiadiazoles (e.g., ) show antimicrobial activity, and oxadiazoles (e.g., ) exhibit anticancer effects.

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